molecular formula C6H5BrClN3 B15231819 5-Bromo-3-chloropicolinimidamide

5-Bromo-3-chloropicolinimidamide

Cat. No.: B15231819
M. Wt: 234.48 g/mol
InChI Key: VFYHEYBYCCGZJN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropicolinimidamide is a chemical compound that belongs to the class of picolinimidamides It is characterized by the presence of bromine and chlorine atoms attached to a picolinimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloropicolinimidamide typically involves the halogenation of picolinimidamide derivatives. One common method is the bromination and chlorination of picolinimidamide using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through crystallization or chromatography techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloropicolinimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinimidamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-3-chloropicolinimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloropicolinimidamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine-3-sulfonamide
  • 5-Bromo-2-iodopyrimidine

Uniqueness

5-Bromo-3-chloropicolinimidamide is unique due to its specific substitution pattern on the picolinimidamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H5BrClN3

Molecular Weight

234.48 g/mol

IUPAC Name

5-bromo-3-chloropyridine-2-carboximidamide

InChI

InChI=1S/C6H5BrClN3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10)

InChI Key

VFYHEYBYCCGZJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=N)N)Br

Origin of Product

United States

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